An In-Depth Technical Guide to 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4): Properties, Synthesis, and Applications
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the chemical intermediate 4-Chloro-3-methyl-2-butenenitrile. We will delve into its core properties, reactivity, safe handling protocols, and its utility in modern organic synthesis, providing field-proven insights beyond standard catalog data.
Introduction
4-Chloro-3-methyl-2-butenenitrile, registered under CAS Number 4450-34-4, is a multifunctional organic compound whose value lies in the strategic placement of its reactive sites.[1] Its structure incorporates an unsaturated nitrile system combined with an allylic chloride. This arrangement makes it a highly versatile building block for introducing the cyanomethyl-alkene moiety into more complex molecular architectures. For medicinal chemists and process development scientists, such intermediates are instrumental in the synthesis of novel pharmaceutical agents and agrochemicals.[1][2] This guide aims to consolidate the known physicochemical data, propose robust handling and synthesis protocols, and explore the synthetic potential of this reagent. The compound is typically supplied as a mixture of cis/trans (E/Z) isomers.[1][3]
Caption: 2D Structure of 4-Chloro-3-methyl-2-butenenitrile.
Part 1: Physicochemical Properties & Spectroscopic Signature
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, from designing reaction conditions to planning purification strategies.
Physicochemical Data Summary
The key properties of 4-Chloro-3-methyl-2-butenenitrile are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 4450-34-4 | [1][3][4] |
| Alternate CAS Numbers | 25159-68-6, 25163-39-7 | [3] |
| Molecular Formula | C₅H₆ClN | [1][3][4] |
| Molecular Weight | 115.56 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3] |
| IUPAC Name | (E)-4-chloro-3-methylbut-2-enenitrile | [3][4] |
| Synonyms | 4-Chlor-3-methyl-crotononitril | [4] |
| Density | 1.058 g/cm³ | [4] |
| Boiling Point | 207.8 °C at 760 mmHg | [4] |
| Flash Point | 87.4 °C | [4] |
| Refractive Index | 1.459 | [4] |
| Solubility | Soluble in common organic solvents | [1] |
Predicted Spectroscopic Profile
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¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different proton environments. The vinyl proton (-CH=) would appear as a singlet or a finely split multiplet in the alkene region (δ 5.0-6.0 ppm). The methyl protons (-CH₃) attached to the double bond would resonate as a singlet around δ 2.0-2.3 ppm. The methylene protons adjacent to the chlorine atom (-CH₂Cl) would also yield a singlet, typically further downfield in the range of δ 4.0-4.5 ppm due to the deshielding effect of the halogen.
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¹³C NMR (Carbon NMR): The carbon spectrum would provide confirmation of the key functional groups. The nitrile carbon (C≡N) is expected in the δ 115-120 ppm range. The two sp² carbons of the double bond would appear between δ 100-150 ppm. The methyl carbon (-CH₃) would be found upfield (δ 15-25 ppm), while the chloromethyl carbon (-CH₂Cl) would be in the δ 40-50 ppm region.
-
IR (Infrared) Spectroscopy: The IR spectrum serves as a rapid check for the presence of the primary functional groups. A sharp, intense absorption band around 2210-2260 cm⁻¹ would confirm the C≡N stretch of the nitrile.[5] A peak in the 1640-1680 cm⁻¹ region would correspond to the C=C alkene stretch. The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 115. A characteristic isotopic pattern, with a second peak (M+2) at m/z 117 of approximately one-third the intensity of the M⁺ peak, would be a definitive indicator of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would likely include the loss of a chlorine radical (•Cl) or the loss of HCl.
Part 2: Reactivity and Synthetic Strategy
The synthetic utility of 4-Chloro-3-methyl-2-butenenitrile stems from its three distinct reactive centers: the allylic chloride, the nitrile group, and the carbon-carbon double bond. A skilled chemist can address these sites selectively to achieve diverse molecular transformations.
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Nucleophilic Substitution: The allylic chloride is highly susceptible to nucleophilic substitution (Sₙ2 or Sₙ2' reactions). This is the most common and powerful application of this reagent. It allows for the facile introduction of a wide range of functionalities, including amines, azides, thiols, and carbanions, to form new carbon-carbon or carbon-heteroatom bonds. The choice of solvent and nucleophile is critical; polar aprotic solvents like acetonitrile or DMF typically facilitate these reactions.
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Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce a primary amine. This opens pathways to amides, esters, and other derivatives.[6]
-
Alkene Chemistry: While less commonly targeted due to the high reactivity of the allylic chloride, the double bond can, in principle, undergo addition reactions. However, such transformations would require careful selection of reagents to avoid competing substitution at the allylic position.
Caption: Key reaction pathways of 4-Chloro-3-methyl-2-butenenitrile.
Part 3: Laboratory Synthesis Protocol
While this compound is commercially available, understanding its synthesis provides context for its stability and potential impurities. The primary literature points to a synthesis route published several decades ago.[4] A plausible modern laboratory-scale synthesis can be conceptualized based on the allylic chlorination of a suitable precursor.
Proposed Synthesis Workflow: Allylic Chlorination
This protocol describes a representative procedure for the synthesis of 4-Chloro-3-methyl-2-butenenitrile from 3-methyl-2-butenenitrile.
Core Principle: The reaction utilizes N-Chlorosuccinimide (NCS) as a chlorinating agent, which is known to perform selective chlorination at the allylic position of alkenes. A radical initiator is often used to start the reaction.
Step-by-Step Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-methyl-2-butenenitrile (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux (the boiling point of the solvent) and maintain the temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, containing the desired product, can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Chloro-3-methyl-2-butenenitrile.
Caption: Proposed workflow for laboratory synthesis.
Part 4: Safety, Handling, and Storage
Given the presence of both a nitrile and a reactive chloride, this compound must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related toxic nitriles and allylic chlorides should be used to inform handling procedures.[7][8]
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Code(s) (Anticipated) | Statement |
| Flammable Liquids | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | H301 | Toxic if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
Note: This classification is inferred from similar compounds and should be confirmed by consulting the supplier-specific SDS.
Protocol for Safe Handling and Use
This protocol is a self-validating system designed to minimize exposure and risk.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.[7]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling:
-
Emergency Preparedness:
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
Keep a spill kit rated for flammable and toxic liquids nearby. The kit should contain an absorbent material like vermiculite or sand.
-
Storage and Disposal
-
Storage: For long-term stability, store in an amber vial at -20°C.[4][11] For short-term use, storage at 2-8°C in a refrigerator is acceptable.[3] The storage area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of unused material and contaminated items as hazardous chemical waste through a licensed disposal contractor. Do not dispose of down the drain.
Part 5: Applications in Research and Development
The true value of 4-Chloro-3-methyl-2-butenenitrile is realized in its application as a strategic intermediate.
-
Pharmaceutical Synthesis: The nitrile group is a common feature in many active pharmaceutical ingredients (APIs). It can act as a bioisostere for other functional groups, enhance binding affinity, or improve metabolic stability.[6] This reagent provides a direct route to introduce a functionalized four-carbon chain that can be elaborated into more complex heterocyclic systems or side chains common in drug candidates.
-
Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel molecular scaffolds. The reactivity of this compound allows for the creation of diverse libraries of candidate molecules for screening and optimization.
-
Materials Science: While less documented, nitriles are precursors to polymers like polyacrylonitrile, which is used to produce carbon fiber.[6] The bifunctional nature of this reagent could potentially be explored in the synthesis of specialty polymers and materials with unique properties.
Conclusion
4-Chloro-3-methyl-2-butenenitrile (CAS 4450-34-4) is a potent and versatile chemical intermediate. Its value is derived from the orthogonal reactivity of its allylic chloride and nitrile functional groups. While its handling requires stringent safety protocols due to its presumed toxicity and flammability, a comprehensive understanding of its properties and reactivity allows the research and development scientist to leverage it for the efficient construction of complex molecular targets. This guide provides the foundational knowledge and practical protocols necessary to incorporate this valuable building block into synthetic programs safely and effectively.
References
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Xi'an Qiyue Biological. (n.d.). CAS:133132-74-8;4-Chloro-3-methyl-2,2.... Retrieved February 10, 2026, from [Link]
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